molecular formula C17H23NO2 B7592331 (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone

(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone

Cat. No. B7592331
M. Wt: 273.37 g/mol
InChI Key: WAHKISOQHAOHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone, also known as MPP+, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.

Mechanism of Action

(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is taken up by dopaminergic neurons via the dopamine transporter. Once inside the cells, (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is metabolized to (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ radical, which is highly reactive and can cause oxidative damage to the cells. This oxidative damage leads to the death of dopaminergic neurons, which is the hallmark of Parkinson's disease.
Biochemical and physiological effects:
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ has been shown to cause a decrease in dopamine levels in the brain, which is consistent with the loss of dopaminergic neurons in Parkinson's disease. (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ also causes an increase in reactive oxygen species, which can lead to oxidative damage to cells. In addition, (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ has been shown to cause mitochondrial dysfunction, which is a common feature of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ in lab experiments is that it is a well-established tool for studying Parkinson's disease. (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ has been used in numerous studies and its effects on dopaminergic neurons are well-characterized. However, one limitation of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is that it is a toxic compound and must be handled with care. In addition, (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is not a perfect model of Parkinson's disease and may not fully capture all aspects of the disease.

Future Directions

There are several future directions for research on (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+. One direction is to develop new treatments for Parkinson's disease based on the mechanisms of (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ toxicity. Another direction is to use (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ as a tool to study other neurodegenerative diseases, such as Alzheimer's disease. Finally, researchers could study the effects of (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ on other cell types to gain insights into its broader biological effects.

Synthesis Methods

(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with potassium permanganate in the presence of a catalytic amount of palladium on carbon. The reaction yields (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ as the major product. The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is relatively simple and can be carried out on a large scale.

Scientific Research Applications

(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ has been widely used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease. (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is toxic to dopaminergic neurons, which are the cells that are affected in Parkinson's disease. By studying the effects of (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ on dopaminergic neurons, researchers can gain insights into the mechanisms of Parkinson's disease and develop new treatments for the disease.

properties

IUPAC Name

(3-methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-13-12-18(17(19)16-8-5-11-20-16)10-9-15(13)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHKISOQHAOHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C2=CC=CC=C2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone

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